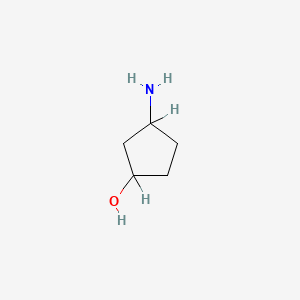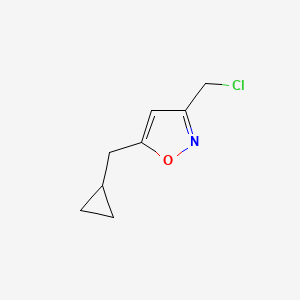
2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound belonging to the class of chromen-2-ones, also known as coumarins. Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties
作用機序
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit significant biological activities .
Mode of Action
It is suggested that coumarin derivatives can suppress migration, invasion, and induce significant apoptosis .
Biochemical Pathways
The compound is suggested to induce mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway . This pathway plays a crucial role in regulating cell survival and death. By inhibiting this pathway, the compound can promote cell apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s potential high biological activity is suggested .
Result of Action
The compound has been shown to inhibit cell proliferation, migration, invasion, and promote cell apoptosis . These effects are particularly pronounced in cancer cells, making the compound a potential candidate for anticancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Pechmann condensation, where salicylaldehyde and an appropriate β-keto ester are reacted under acidic conditions to form the coumarin structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve safety and efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The coumarin core can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the quinazolinone moiety.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like alkyl halides for nucleophilic substitution and strong acids for electrophilic substitution are employed.
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, quinazolinone derivatives, and other functionalized compounds that can be further modified for specific applications.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, coumarins have been studied for their potential therapeutic effects. This compound, in particular, has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound's anti-inflammatory and anticancer properties are of significant interest. Research is ongoing to develop it into a therapeutic agent for treating various conditions.
Industry
In industry, coumarins are used in the production of fragrances, flavors, and as UV filters in sunscreens
類似化合物との比較
Similar Compounds
Coumarin: : The parent compound, known for its fragrant properties and biological activities.
Quinazolinone: : A related heterocyclic compound with various pharmacological properties.
Chromone: : Another derivative of coumarin with similar biological activities.
Uniqueness
2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one stands out due to its specific structural features, such as the methoxy group at the 7-position and the quinazolinone moiety. These features contribute to its unique biological and chemical properties, distinguishing it from other coumarin derivatives.
特性
IUPAC Name |
2-(7-methoxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)16-19-14-5-3-2-4-12(14)17(21)20-16/h2-9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQQLULSSFHJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2786494.png)


![4-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-N-methylpiperazine-1-sulfonamide](/img/structure/B2786499.png)





![2-[5-(4-methoxybenzoyl)thiophen-2-yl]acetic Acid](/img/structure/B2786507.png)

![1-(3,4-dichlorophenyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2786509.png)
![3-[(4-methoxyphenyl)methyl]-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2786513.png)
